Cas no 2413869-57-3 (tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate)

Tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate is a specialized carbamate derivative featuring a 3,5-dichlorophenoxy and a 2-hydroxypropyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its functional groups, which enable further derivatization or serve as intermediates in the development of bioactive molecules. The tert-butyl carbamate (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of dichlorophenoxy and hydroxypropyl groups may contribute to its potential utility in designing agrochemicals or pharmacologically active agents. Its structural features make it a versatile building block for targeted applications in medicinal and industrial chemistry.
tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate structure
2413869-57-3 structure
Product name:tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate
CAS No:2413869-57-3
MF:C15H21Cl2NO4
MW:350.237542867661
CID:5674341
PubChem ID:165768896

tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-26665737
    • tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
    • 2413869-57-3
    • tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate
    • Inchi: 1S/C15H21Cl2NO4/c1-15(2,3)22-14(20)18(4)8-12(19)9-21-13-6-10(16)5-11(17)7-13/h5-7,12,19H,8-9H2,1-4H3
    • InChI Key: FJAXXINXCFIDRD-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)OCC(CN(C)C(=O)OC(C)(C)C)O)Cl

Computed Properties

  • Exact Mass: 349.0847635g/mol
  • Monoisotopic Mass: 349.0847635g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 59Ų

tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26665737-2.5g
tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
2413869-57-3 95.0%
2.5g
$1034.0 2025-03-20
Enamine
EN300-26665737-5.0g
tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
2413869-57-3 95.0%
5.0g
$1530.0 2025-03-20
Enamine
EN300-26665737-0.05g
tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
2413869-57-3 95.0%
0.05g
$443.0 2025-03-20
Enamine
EN300-26665737-0.25g
tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
2413869-57-3 95.0%
0.25g
$485.0 2025-03-20
Enamine
EN300-26665737-1.0g
tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
2413869-57-3 95.0%
1.0g
$528.0 2025-03-20
Enamine
EN300-26665737-1g
tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
2413869-57-3
1g
$528.0 2023-09-12
Enamine
EN300-26665737-0.5g
tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
2413869-57-3 95.0%
0.5g
$507.0 2025-03-20
Enamine
EN300-26665737-10.0g
tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
2413869-57-3 95.0%
10.0g
$2269.0 2025-03-20
Enamine
EN300-26665737-0.1g
tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
2413869-57-3 95.0%
0.1g
$464.0 2025-03-20
Enamine
EN300-26665737-10g
tert-butyl N-[3-(3,5-dichlorophenoxy)-2-hydroxypropyl]-N-methylcarbamate
2413869-57-3
10g
$2269.0 2023-09-12

Additional information on tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate

Professional Introduction to Tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate (CAS No. 2413869-57-3)

Ter-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate, identified by its CAS number 2413869-57-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its tert-butyl substituent and the presence of both 3,5-dichlorophenoxy and 2-hydroxypropyl groups, contribute to its unique chemical properties and reactivity.

The synthesis and characterization of this compound have been subjects of extensive research, with studies focusing on optimizing its production methods and understanding its interaction with biological targets. The tert-butyl group, a common protective group in organic synthesis, enhances the stability of the carbamate moiety, making it a valuable intermediate in the synthesis of more complex molecules. Meanwhile, the 3,5-dichlorophenoxy group introduces a hydrophobic region that can influence solubility and binding affinity, while the 2-hydroxypropyl group adds a hydrophilic character, potentially affecting metabolic pathways.

In recent years, there has been growing interest in carbamate-based compounds due to their potential as bioactive molecules. Research has demonstrated that carbamates can exhibit a wide range of pharmacological effects, including antifungal, anti-inflammatory, and antimicrobial properties. The specific arrangement of functional groups in Tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate makes it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The combination of the tert-butyl group’s stability and the hydroxyl groups’ reactivity allows for modifications that can fine-tune its biological activity. For instance, researchers have explored derivatives of this compound that exhibit enhanced binding affinity to specific enzymes or receptors. Such modifications are crucial for improving drug efficacy and reducing side effects.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between Tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate and biological targets. These studies have provided insights into how the structural features of the molecule influence its binding properties. For example, simulations have shown that the hydrophobic interactions between the 3,5-dichlorophenoxy group and hydrophobic pockets in target proteins play a critical role in determining binding affinity. Similarly, hydrogen bonding networks involving the hydroxyl groups have been identified as key factors in stabilizing interactions.

Experimental validation of these computational findings has further solidified the importance of these structural features. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to determine high-resolution structures of complexes formed between this compound and its targets. These studies have not only confirmed the predicted binding modes but also provided new insights into how small molecule-drug interactions can be modulated.

The pharmaceutical industry has been particularly interested in developing carbamate-based drugs due to their favorable pharmacokinetic properties. Carbamates are known for their ability to cross cell membranes efficiently, which enhances their bioavailability. Additionally, they often exhibit low toxicity profiles when compared to other classes of drugs. These characteristics make Tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate an attractive candidate for further development as a therapeutic agent.

In conclusion, Tert-butyl N-3-(3,5-dichlorophenoxy)-2-hydroxypropyl-N-methylcarbamate (CAS No. 2413869-57-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new medicines.

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